molecular formula C18H22N4O2 B6639905 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

Cat. No. B6639905
M. Wt: 326.4 g/mol
InChI Key: TXBPPCNKFNRGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile, also known as JNJ-10198409, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. JNJ-10198409 has been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is a selective inhibitor of TRPV1, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain, heat, and inflammation. 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile binds to a specific site on TRPV1 and inhibits its activity, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its selectivity for TRPV1, which allows for more specific targeting of pain and inflammation. However, one limitation of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its low aqueous solubility, which may limit its effectiveness in certain experimental settings.

Future Directions

For 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile research include further elucidation of its mechanism of action, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential use in human clinical trials. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile may have potential applications in the treatment of other conditions, such as cancer and metabolic disorders, which are also associated with TRPV1 activity.

Synthesis Methods

The synthesis of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile was first reported in 2009 by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves a series of chemical reactions starting with the coupling of 4-hydroxybenzonitrile with 4-bromo-1-butanol to form 4-(4-butoxy-1-hydroxybutyl)benzonitrile. This intermediate is then reacted with 1-(4-pyrazol-1-ylpiperidin-1-yl)propan-2-ol to form 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile.

Scientific Research Applications

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been studied for its potential use as an analgesic and anti-inflammatory agent. TRPV1 is involved in the perception of pain, heat, and inflammation, and 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to inhibit TRPV1-mediated responses in vitro and in vivo. Studies have also shown that 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain.

properties

IUPAC Name

4-[2-hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-12-15-2-4-18(5-3-15)24-14-17(23)13-21-10-6-16(7-11-21)22-9-1-8-20-22/h1-5,8-9,16-17,23H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBPPCNKFNRGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=N2)CC(COC3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

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